molecular formula CH3I B1245728 (131I)iodanylmethane

(131I)iodanylmethane

Cat. No.: B1245728
M. Wt: 145.941 g/mol
InChI Key: INQOMBQAUSQDDS-XKBLRHCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(131I)iodanylmethane is a radiopharmaceutical compound used primarily for diagnostic purposes. It consists of human serum albumin labeled with iodine-131, a radioactive isotope. This compound is utilized in various medical applications, including the determination of blood volume, cardiac output, and the imaging of certain tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of iodinated I-131 serum albumin involves the iodination of human serum albumin with iodine-131. The process typically includes the following steps:

Industrial Production Methods

Industrial production of iodinated I-131 serum albumin follows similar steps but on a larger scale. The process involves stringent quality control measures to ensure the purity and safety of the final product. The compound is typically produced in sterile, nonpyrogenic, aqueous solutions and stored under refrigerated conditions to maintain its stability .

Mechanism of Action

The mechanism of action of iodinated I-131 serum albumin involves its ability to bind to human serum albumin and distribute uniformly throughout the bloodstream. Upon intravenous injection, the compound is distributed within the intravascular pool and slowly moves to the extravascular space . The radioactive iodine-131 emits beta and gamma radiation, which can be detected using imaging techniques. This allows for the visualization of blood flow and the identification of abnormalities in the circulatory system .

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for studying (131I)iodanylmethane in thyroid cancer models?

When designing experiments involving this compound, prioritize:

  • Dose calibration : Ensure precise activity measurements (e.g., using gamma counters) to account for radiation decay (half-life: 8.02 days) .
  • Control groups : Include sham-treated cohorts and non-radioactive iodine controls to distinguish therapeutic effects from nonspecific radiation damage .
  • In vivo models : Use athymic mice with DTC xenografts to evaluate tumor uptake kinetics, supported by autoradiography for spatial distribution analysis .
  • Ethical compliance : Adhere to radiation safety protocols for handling and disposal, as per institutional review boards .

Q. How can analytical methods validate this compound purity and biodistribution?

  • Radiolabeling efficiency : Assess via instant thin-layer chromatography (iTLC) to confirm >95% labeling integrity .
  • Biodistribution quantification : Use gamma scintillation counting of harvested organs (e.g., thyroid, stomach, tumor) at timed intervals post-injection . Reference GB/T 13273-91 for standardized 131I detection in thyroid tissue .
  • Cross-validation : Pair autoradiography with HPLC to detect free iodide contamination, which may skew uptake data .

Q. What statistical approaches are robust for analyzing this compound efficacy in clinical cohorts?

  • Multivariate regression : Identify predictors of treatment response (e.g., tumor size, iodine avidity) using SPSS or R .
  • ROC curve analysis : Determine optimal thresholds for predictive variables (e.g., SPECT/CT-derived iodine uptake rates) to stratify patients into responders/non-responders .
  • Survival analysis : Apply Kaplan-Meier curves with log-rank tests for long-term outcomes, though retrospective studies may require propensity score matching to reduce bias .

Advanced Research Questions

Q. How can contradictory data on this compound’s therapeutic efficacy in lymph node metastases be resolved?

Contradictions arise from heterogeneity in:

  • Patient selection : Stratify cohorts by Tg levels, lymph node size (>1 cm vs. micro-metastases), and sodium-iodide symporter (NIS) expression .
  • Imaging protocols : Standardize SPECT/CT acquisition times (e.g., 72h post-administration) to reduce false positives from physiological uptake in salivary glands or gut .
  • Dosimetry : Use Monte Carlo simulations to model absorbed doses in metastatic lesions, correlating with histopathological response .

Q. What methodologies address the limitations of current this compound delivery systems?

  • Nanocarrier optimization : Functionalize mesoporous silica nanoparticles (mSiO2) with albumin to enhance tumor targeting and reduce thyroid/stomach uptake . Validate via time-dependent cellular uptake assays in anaplastic thyroid cancer (ATC) models .
  • Combination therapies : Co-load 131I with kinase inhibitors (e.g., Torin2) to radiosensitize NIS-negative tumors, assessed via clonogenic survival assays .
  • Dosage modulation : Test fractionated dosing regimens in preclinical models to mitigate radiation-induced thyroid dysfunction in young rats .

Q. How can proteomic biomarkers improve post-131I therapy monitoring?

  • Discovery pipelines : Perform LC-MS/MS on thyroid tissues from irradiated rats to identify dysregulated proteins (e.g., thyroglobulin, oxidative stress markers) .
  • Validation cohorts : Cross-reference with human DTC serum samples using ELISA or multiplex assays .
  • Machine learning : Train classifiers on proteomic datasets to predict long-term outcomes (e.g., recurrence risk) .

Q. What strategies mitigate diagnostic errors in 131I-based imaging?

  • Artifact reduction : Administer laxatives to minimize intestinal uptake and use SPECT/CT fusion imaging to differentiate pathological vs. physiological uptake .
  • Quantitative thresholds : Define tumor-to-contralateral muscle ratios >4.6 as indicative of true-positive lesions, based on autoradiography benchmarks .
  • Longitudinal tracking : Repeat scans at 6–12 months to distinguish transient inflammation from persistent metastasis .

Q. Methodological Resources

  • Standards : GB/T 13273-91 for 131I quantification in biological samples .
  • Software : SPSS for logistic regression , ImageJ for autoradiography analysis , and GATE/Geant4 for dosimetry modeling .
  • Ethical frameworks : Institutional protocols for radiation safety and informed consent in clinical trials .

Properties

Molecular Formula

CH3I

Molecular Weight

145.941 g/mol

IUPAC Name

(131I)iodanylmethane

InChI

InChI=1S/CH3I/c1-2/h1H3/i2+4

InChI Key

INQOMBQAUSQDDS-XKBLRHCCSA-N

Isomeric SMILES

C[131I]

Canonical SMILES

CI

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(131I)iodanylmethane
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(131I)iodanylmethane
Reactant of Route 3
(131I)iodanylmethane

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